2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine
Overview
Description
2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including anticancer, antiviral, and antibacterial properties . The presence of the pyrimidine ring and the sulfanyl groups contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine involves multiple steps. One common synthetic route includes the reaction of 4,6-diaminopyrimidine with a suitable sulfanylpropylsulfanyl precursor under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Scientific Research Applications
2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to the suppression of cell proliferation . Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine can be compared with other diaminopyrimidine derivatives, such as:
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Trimethoprim: An antibiotic that targets bacterial dihydrofolate reductase.
Iclaprim: Another antibiotic with a similar mechanism of action.
The uniqueness of this compound lies in its dual sulfanyl groups, which enhance its binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N8S2/c12-6-4-7(13)17-10(16-6)20-2-1-3-21-11-18-8(14)5-9(15)19-11/h4-5H,1-3H2,(H4,12,13,16,17)(H4,14,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMBOCLOWCXOGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCCSC2=NC(=CC(=N2)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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